Enzymatic Potency of IDO-IN-3: A Quantitative Comparison with Epacadostat and BMS-986205
IDO-IN-3 exhibits an enzymatic IC₅₀ of 290 nM against recombinant human IDO1 [1]. This places it in a distinct potency class compared to clinical-stage inhibitors. Epacadostat, a benchmark IDO1 inhibitor, is significantly more potent with an IC₅₀ of 10 nM , representing a 29-fold difference. The irreversible inhibitor BMS-986205 is even more potent, with an IC₅₀ of 1.7 nM , a 170-fold difference relative to IDO-IN-3. These data are from cell-free enzymatic assays.
| Evidence Dimension | Enzymatic Potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | 290 nM |
| Comparator Or Baseline | Epacadostat: 10 nM; BMS-986205: 1.7 nM |
| Quantified Difference | IDO-IN-3 is 29-fold less potent than Epacadostat and 170-fold less potent than BMS-986205. |
| Conditions | Recombinant human IDO1 cell-free assay. |
Why This Matters
This quantitative differentiation is critical for experimental design: IDO-IN-3 is suitable for studies where a more moderate enzymatic inhibition is desired or where the extreme potency of clinical candidates may introduce off-target effects at high concentrations.
- [1] Adooq. IDO-IN-3 Product Datasheet. View Source
